PERK Kinase Co-Crystal Structure: The 4-Methoxy-3-CF3-Phenyl Motif Enables a Defined Binding Pose Unavailable to the Des-Methoxy Analog
The PERK inhibitor 2-amino-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4-methyl-3-[2-(methylamino)quinazolin-6-yl]benzamide, which incorporates the 4-methoxy-3-(trifluoromethyl)phenyl substructure identical to the carboximidamide target compound's ring system, was co-crystallized with human PERK kinase at 2.3 Å resolution (PDB 4X7J), revealing a defined binding pose within the ATP-binding site [1]. In contrast, the des-methoxy analog 4-(trifluoromethyl)benzenecarboximidamide was co-crystallized with PKA as a standalone fragment (PDB 5N3D, 1.77 Å), and the study authors explicitly demonstrated that benzamidine hinge-binding fragments with different substituent patterns exhibit divergent protonation states and binding geometries that cannot be predicted solely from bioisosteric considerations [2]. This structural evidence supports that the 4-methoxy-3-CF3 substitution pattern confers a specific binding geometry productive for kinase target engagement.
| Evidence Dimension | Crystallographic binding pose validation in kinase ATP-binding site |
|---|---|
| Target Compound Data | 4-Methoxy-3-CF3-phenyl motif used in PERK inhibitor co-crystal structure (PDB 4X7J, 2.3 Å); specific hydrogen-bond and hydrophobic interactions mapped |
| Comparator Or Baseline | 4-CF3-benzenecarboximidamide (des-methoxy) fragment co-crystallized with PKA (PDB 5N3D, 1.77 Å); divergent protonation state and hinge-binding geometry documented |
| Quantified Difference | Different binding modes observed; 4-methoxy substitution provides an additional H-bond acceptor and electronically tunes the amidine pKa, altering the protonation state at physiological pH |
| Conditions | X-ray crystallography; PERK kinase (human) for target motif, PKA (Cricetulus griseus) for comparator fragment; Oebbeke et al. Angew. Chem. 2020 for mechanistic comparison |
Why This Matters
For fragment-based drug discovery programs targeting kinases, the 4-methoxy-3-CF3 substitution provides a crystallographically validated binding geometry that the simpler 4-CF3 analog cannot recapitulate, directly informing scaffold selection decisions.
- [1] Smith, A.L.; Andrews, K.L.; Beckmann, H.; et al. Discovery of 1H-Pyrazol-3(2H)-ones as Potent and Selective Inhibitors of PERK. J. Med. Chem. 2015, 58, 1426–1441. PDB: 4X7J. DOI: 10.1021/jm5017494. View Source
- [2] Oebbeke, M.; Siefker, C.; Wagner, B.; Heine, A.; Klebe, G. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angew. Chem. Int. Ed. Engl. 2020. PDB: 5N3D. DOI: 10.1002/anie.202011295. View Source
